molecular formula C16H11Cl2NO3S B2748004 4-(3,4-Dichlorophenyl)-2-phenyl-1lambda~4~,4-thiazinane-1,3,5-trione CAS No. 252027-12-6

4-(3,4-Dichlorophenyl)-2-phenyl-1lambda~4~,4-thiazinane-1,3,5-trione

Cat. No.: B2748004
CAS No.: 252027-12-6
M. Wt: 368.23
InChI Key: VBQHBEONWGROCP-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-2-phenyl-1lambda4,4-thiazinane-1,3,5-trione is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dichlorophenyl)-2-phenyl-1lambda4,4-thiazinane-1,3,5-trione typically involves multiple steps, starting with the reaction of 3,4-dichlorophenyl isocyanate with phenyl isothiocyanate. The reaction conditions require precise temperature control and the use of specific solvents to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: In biological research, 4-(3,4-Dichlorophenyl)-2-phenyl-1lambda4,4-thiazinane-1,3,5-trione is utilized in the study of enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a useful tool in understanding biological processes.

Medicine: In the medical field, this compound has shown potential as a therapeutic agent. Its derivatives are being investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it an important component in various industrial processes.

Mechanism of Action

The mechanism by which 4-(3,4-Dichlorophenyl)-2-phenyl-1lambda4,4-thiazinane-1,3,5-trione exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 4-(3,4-Dichlorophenyl)-1-tetralone

  • 3,4-Dichlorophenyl isocyanate

  • 2-(3,4-Dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide

Uniqueness: 4-(3,4-Dichlorophenyl)-2-phenyl-1lambda4,4-thiazinane-1,3,5-trione stands out due to its unique thiazinane ring structure and the presence of both dichlorophenyl and phenyl groups. This combination of functional groups imparts distinct chemical and biological properties that differentiate it from other similar compounds.

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Properties

IUPAC Name

4-(3,4-dichlorophenyl)-1-oxo-2-phenyl-1,4-thiazinane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3S/c17-12-7-6-11(8-13(12)18)19-14(20)9-23(22)15(16(19)21)10-4-2-1-3-5-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQHBEONWGROCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)C(S1=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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